molecular formula C9H10N2O B1358083 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde CAS No. 204452-93-7

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No.: B1358083
CAS No.: 204452-93-7
M. Wt: 162.19 g/mol
InChI Key: GJAACFNQDNFJNX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a derivative of 1,8-naphthyridine . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Scientific Research Applications

Synthesis and Transformation

  • Facile Synthesis : A study by Kumar et al. (2010) describes the synthesis of 2-Chloro-1,8-naphthyridines-3-carbaldehyde, a compound related to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, by treating various substituted N-(pyridin-2-yl) acetamides with POCl3 in dimethyl formamide. This process involves Vilsmeier-Haack cyclization and is facilitated by electron-donating groups (Kumar et al., 2010).

Antimicrobial Properties

  • Potential Antimicrobial Agents : Gohil et al. (2016) synthesized novel chromeno[4,3-f][1,8]naphthyridines derivatives, which were evaluated for antimicrobial activity. The derivatives were prepared by a multicomponent reaction involving 2-((sub)amino)quinoline-3-carbaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione in ethanol with L-proline as a catalyst (Gohil, Patel, & Patel, 2016).

Chemical Reactions and Structural Diversification

  • Epoxy-tetrahydronaphthyridine Synthesis : Fayol and Zhu (2005) reported a three-component reaction involving an alpha-(isocyano)acetamide, a homoallyl amine, and an aldehyde. This led to the formation of oxa-bridged tricyclic compounds and allowed for structural diversification of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives (Fayol & Zhu, 2005).

Antitumor Activities

  • Antitumor Properties : Fu et al. (2015) developed a synthesis method for functionalized 1,8-naphthyridine derivatives which exhibited antiproliferative properties against cancer cells in vitro. This synthesis involved a cascade reaction of 2-chloroquinoline-3-carbaldehyde and enaminones or cyclic 1,3-dicarbonyl compounds (Fu et al., 2015).

Applications in Pharmacology

  • αVβ3 Integrin Antagonists Synthesis : Hartner et al. (2004) described the synthesis of key intermediates in αVβ3 antagonists, using 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. These compounds have implications in the development of drugs targeting αVβ3 integrin, which is significant in various pharmacological applications (Hartner et al., 2004).

Other Relevant Studies

  • Microwave Synthesis of Derivatives : Narender et al. (2010) utilized microwave synthesis for derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine, demonstrating an efficient and clean approach to the synthesis of these compounds (Narender, Laxminarayana, Shankar, & Chary, 2010).

  • Synthesis of Peri-fused Heterocyclic Systems : Bakulina et al. (2014) developed a synthetic approach to pyrimido[4,5,6-de][1,8]naphthyridines, a novel peri-fused heterocyclic system. This approach included the treatment of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal enediamines (Bakulina, Ivanov, Lobanov, & Dar'in, 2014).

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as oxidoreductases. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can alter the enzyme’s conformation and reduce its catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C, inert atmosphere), but it can degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, thereby influencing its function and activity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAACFNQDNFJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619204
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204452-93-7
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204452-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14-2 (10 g, 0.048 mol) was trifluoroacetic acid (50 mL) and the resulting solution stirred under argon for 12.5 h. The TFA was removed at reduced pressure and the residue partitioned between sat. NaHCO3 and CH2Cl2. The organic layer was dried, concentrated and passed through a 3 in. pad of silica gel (10% acetone/CH2Cl2) and concentrated to afford 14-3 as a yellow crystalline solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethoxy-1,2,3,4-tetrahydropyridino[2,3-b]pyridin-7-ylmethane was dissolved in trifluoroacetic acid (14 mL) and stirred under nitrogen for 16 hrs. The mixture was quenched with saturated sodium bicarbonate, extracted with methylene chloride, dried over sodium sulfate, filtered, in vacuo and purified by flash chromatography (5% MeOH/CH2Cl2 ). EI-MS m/z 163 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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